molecular formula C14H21NO3 B14060030 Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate

Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate

Cat. No.: B14060030
M. Wt: 251.32 g/mol
InChI Key: RAFYXCPSYWAOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate is a propanoate ester derivative featuring a tert-butyl group, an amino substituent at position 2, and a 4-(hydroxymethyl)phenyl group at position 2.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(15)8-10-4-6-11(9-16)7-5-10/h4-7,12,16H,8-9,15H2,1-3H3

InChI Key

RAFYXCPSYWAOID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol typically involves the protection of an amino group using the Boc group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: In an industrial setting, the synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency and yield of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: HNO3, Br2, various solvents and temperatures.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry: [4-(2-boc-amino-ethyl)-phenyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its Boc-protected amino group allows for selective deprotection and further functionalization, making it valuable in the preparation of peptides and other complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on biological systems. It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .

Industry: Industrially, [4-(2-boc-amino-ethyl)-phenyl]-methanol is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of [4-(2-boc-amino-ethyl)-phenyl]-methanol primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The compound’s key structural analogs differ in substituents at the phenyl ring or the propanoate backbone, leading to distinct physicochemical and biological properties:

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate ()
  • Substituent : Trifluoromethyl (–CF₃) replaces hydroxymethyl (–CH₂OH).
  • Impact : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the hydrophilic hydroxymethyl group. This substitution is common in pharmaceuticals to enhance blood-brain barrier penetration .
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate ()
  • Core Structure: Incorporates a tetrahydro-pyrazine ring instead of a propanoate backbone.
tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate ()
  • Substituents: Cyano (–CN) and pyridinyl groups replace the amino and hydroxymethyl groups.
tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride ()
  • Substituent : tert-Butoxy (–OC(CH₃)₃) replaces hydroxymethyl.
  • Impact : The bulky tert-butoxy group increases steric hindrance, reducing enzymatic hydrolysis rates compared to the smaller hydroxymethyl group. This modification is useful in prodrug design .

Molecular Data and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate C₁₄H₂₁NO₃ 251.32 g/mol Not provided –NH₂, –CH₂OH (phenyl)
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₆H₂₀F₃NO₂ 315.34 g/mol Not provided –NH₂, –CF₃ (phenyl)
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₄N₂O₃ 292.37 g/mol 158985-37-6 –CH₂OH (phenyl), pyrazine ring
tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate C₁₉H₂₀N₂O₂ 308.38 g/mol 1375080-42-4 –CN, pyridinyl (phenyl)
tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride C₁₇H₂₈ClNO₃ 329.86 g/mol 1998701-20-4 –NH₂, –OC(CH₃)₃ (phenyl)

Biological Activity

Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3, with a molecular weight of approximately 251.32 g/mol. The compound features a tert-butyl group, an amino group, and a phenyl ring with a hydroxymethyl substituent, which are crucial for its biological interactions.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the following areas:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Research indicates that structurally related compounds can induce apoptosis in cancer cells, suggesting potential anticancer properties for this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-amino-3-phenylpropanoateC15H23NO2Lacks hydroxymethyl group; simpler structure
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoateC16H25NO2Contains methyl ester; used in similar applications
Tert-butyl 3-[4-(2-aminoethyl)phenyl]propionateC15H23NO2Longer carbon chain; different biological activity profile

These comparisons highlight how variations in functional groups can significantly influence the compound's biological properties.

Case Studies and Research Findings

  • Oxidative Stress Mitigation :
    A study investigated the effects of related compounds on oxidative stress induced by oxygen-glucose deprivation (OGD). It was found that such compounds could significantly reduce cell apoptosis and oxidative stress markers in neuroblastoma cells .
  • Inflammatory Response Modulation :
    Research on similar structures indicated that they could activate nuclear factor kappa B (NF-κB) signaling pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity :
    A study demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis through specific signaling pathways, emphasizing the need for further exploration of this compound in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.